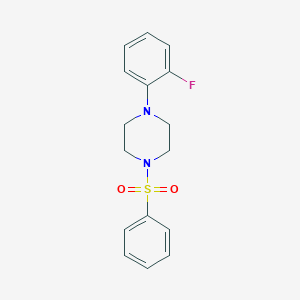

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine

説明

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine is a chemical compound with the linear formula C10H13FN2O2S . It has a molecular weight of 244.29 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of piperazines, the class of compounds to which 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine belongs, has been extensively studied . Various methods have been developed, including a practical method that allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants .Molecular Structure Analysis

The molecular structure of 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine is represented by the linear formula C10H13FN2O2S . The compound has a molecular weight of 244.29 .Chemical Reactions Analysis

Piperazines, including 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine, can undergo various chemical reactions. For instance, a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .科学的研究の応用

Flunarizine Synthesis : Flunarizine, a calcium channel blocker used to treat migraines, dizziness, vestibular disorders, and epilepsy, is synthesized using 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine as a precursor. This process involves condensation reactions and regioselective metal-catalyzed amination (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antioxidant Properties : Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl moiety, related to 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine, demonstrate promising in vitro antioxidant properties. Their efficiency in scavenging radicals and reducing power was compared with standard drugs like carvedilol and atenolol (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Dopamine Reuptake Inhibition : The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, involves the use of 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine. This compound is significant in the study of dopamine-related disorders (Haka & Kilbourn, 1990).

Serotoninergic Receptors Study : The synthesis of 1-(4-[18F]fluorophenyl)piperazine, a precursor for [18F]-labeling in positron emission tomography studies, is relevant for investigating serotoninergic receptors. This underscores the role of related compounds in neurological research (Collins, Lasne, & Barré, 1992).

Antibacterial Activities : Novel piperazine derivatives, including those related to 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine, have been synthesized and shown to exhibit antibacterial activities. These studies contribute to the development of new antimicrobial agents (Wu Qi, 2014).

Docking Studies in Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, including compounds similar to 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine, play an important role in medicinal chemistry. Docking studies have been presented for these compounds, which are significant for drug design (Balaraju, Kalyani, & Laxminarayana, 2019).

Therapeutic Agents for Cocaine Abuse : Research on hydroxylated derivatives of compounds related to 1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine has been conducted to develop long-acting agents for treating cocaine abuse. These compounds show selective affinity for dopamine and serotonin transporters (Hsin, Dersch, Baumann, Stafford, Glowa, Rothman, Jacobson, & Rice, 2002).

特性

IUPAC Name |

1-(benzenesulfonyl)-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S/c17-15-8-4-5-9-16(15)18-10-12-19(13-11-18)22(20,21)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWTUKMYYGFXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-(phenylsulfonyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

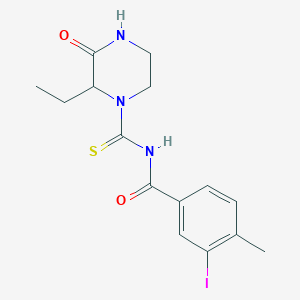

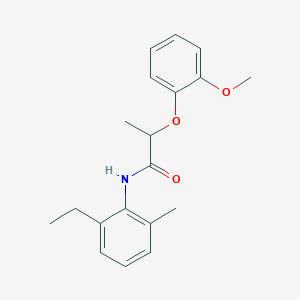

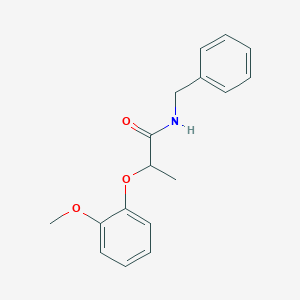

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromofuran-2-yl)carbonyl]-3-ethylpiperazin-2-one](/img/structure/B501252.png)

![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501253.png)

![2-[(2-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501254.png)

![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501255.png)

![2-[(3-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501256.png)

![2-(3-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B501258.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501259.png)

![4-isopropoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B501260.png)

![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B501261.png)

![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B501266.png)

![Tert-butyl [4-(diethylamino)phenyl]carbamate](/img/structure/B501268.png)